molecular formula C31H31F6N5O7 B1671984 Guanidinyl-naltrindole di-trifluoroacetate CAS No. 219655-57-9

Guanidinyl-naltrindole di-trifluoroacetate

Cat. No. B1671984
M. Wt: 699.6 g/mol
InChI Key: LGXCKWXJRPYRLW-AWCPWCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidinyl-naltrindole di-trifluoroacetate, also known as GNTI TFA, is a compound with the molecular formula C31H31F6N5O7 . It is an opioid antagonist used in research and is highly selective for the κ opioid receptor .


Molecular Structure Analysis

The molecular structure of Guanidinyl-naltrindole di-trifluoroacetate is complex, with a molecular weight of 699.6 g/mol . The compound’s structure includes a cyclopropylmethyl group, a dihydroxy group, and a guanidine group .


Physical And Chemical Properties Analysis

Guanidinyl-naltrindole di-trifluoroacetate has a molecular weight of 699.6 g/mol . Other physical and chemical properties are not explicitly detailed in the available resources.

Scientific Research Applications

Reagents for Efficient Conversion of Amines to Protected Guanidines

Guanidinyl-naltrindole di-trifluoroacetate is utilized in the synthesis of protected guanidines, which are valuable in pharmaceutical and chemical research. New guanidinylation reagents, such as N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(ortho-bromo-Cbz)-S-methylisothiourea, have shown superiority over existing reagents. These reagents are stable when treated with trifluoroacetic acid and can be efficiently converted to guanidines through hydrogenolysis (Gers et al., 2003).

Identification of Guanidino Compounds in Human Urine

The presence of guanidino compounds in human urine, such as 2-guanidinoethanol, has been identified using high-performance liquid chromatography. These compounds, when reacted with trifluoroacetic anhydrate, provide valuable insights into renal metabolism and health (Watanabe et al., 2008).

Synthesis of Per-6-Guanidinylated Cyclodextrins

In the synthesis of cyclodextrins, guanidinyl-naltrindole di-trifluoroacetate plays a crucial role. These cyclodextrins, after cleavage of protective groups with trifluoroacetic acid, yield per(6-deoxy-6-guanidino-2,3-di-O-methyl) cyclodextrins, which are used in various biochemical applications (Kraus et al., 2006).

Acid Labile Derivative for Peptide Synthesis

In peptide synthesis, an acid labile protecting group for the guanidino side chain functionality of arginine, which is cleaved rapidly in trifluoroacetic acid, has been developed. This facilitates the synthesis of complex peptides, which is significant in protein research and drug development (Ramage & Green, 1987).

Detoxification Properties in Military Protective Clothing

Guanidinyl-naltrindole di-trifluoroacetate has been explored forits detoxification properties against chemical warfare agents. Guanidinylated chitosan, synthesized using this compound, demonstrated significant detoxification properties, leading to its potential application in military protective clothing. This study showed that guanidinylated chitosan could hydrolyze harmful agents like diisopropylfluorophosphate (DFP) to non-hazardous compounds, making it a promising material for protective gear (Kwon & Jeong, 2020).

Guanidinyl-Functionalized Aromatic Compounds in Coordination Chemistry

Research on guanidinyl-functionalized aromatic compounds (GFAs), a new class of strong electron donors and redox-active ligands, has been advanced using guanidinyl-naltrindole di-trifluoroacetate. These compounds have been instrumental in developing a rich coordination chemistry, including molecular complexes and 1D coordination polymers. This research opens new avenues in materials science and coordination chemistry (Himmel, 2013).

Membrane Activity in Antibacterial Properties

The membrane activity of tetra-p-guanidinoethylcalix[4]arene trifluoroacetate salt (CX1), synthesized as an antibacterial agent, has been studied for its interaction with model lipid membranes. This study suggests that charge-charge and apolar interactions between CX1 and lipids are responsible for significant reorganization of model membranes, contributing to its antibacterial properties. Such research is crucial in developing new antibacterial agents and understanding their mechanisms of action (Sautrey et al., 2011).

properties

IUPAC Name

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXCKWXJRPYRLW-AWCPWCJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31F6N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidinyl-naltrindole di-trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 2
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 3
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 4
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 5
Guanidinyl-naltrindole di-trifluoroacetate
Reactant of Route 6
Guanidinyl-naltrindole di-trifluoroacetate

Citations

For This Compound
6
Citations
W Zhou, Y Wang, J Xie, RJ Geraghty - Biochemical and biophysical …, 2017 - Elsevier
… Structure of select hits suramin, guanidinyl-naltrindole di-trifluoroacetate (GNDT) and aurintricarboxylic acid (AA). The number in parenthesis is the mean percent inhibition for that …
Number of citations: 15 www.sciencedirect.com
H Matsuda, ST Mullapudi, YHC Yang, H Masaki… - Diabetes, 2018 - Am Diabetes Assoc
… 6 compounds among the remaining 12 that had not been previously characterized in detail: 2,4-dichlorophenoxybutyric acid (2,4-DB; auxin), guanidinyl-naltrindole di-trifluoroacetate (…
Number of citations: 14 diabetesjournals.org
A Yasgar, TL Foley, A Jadhav, J Inglese… - Molecular …, 2010 - pubs.rsc.org
… Lastly, among the top actives were two molecules with extended ring systems: guanidinyl-naltrindole di-trifluoroacetate (GNTI) 11 is a selective κ opioid receptor…
Number of citations: 40 pubs.rsc.org
PA Johnston, M Sen, Y Hua, D Camarco… - Assay and drug …, 2014 - liebertpub.com
The oncogenic transcription factor signal transducer and activator of transcription 3 (STAT3) is hyperactivated in most cancers and represents a plausible therapeutic target. In the …
Number of citations: 35 www.liebertpub.com
MP Hedrick, P Gosalia, K Frankowski… - Probe Reports from …, 2010 - ncbi.nlm.nih.gov
The specific aim of this project is to identify subtype specific small molecule antagonists of the human kappa opioid (KOP) receptor that represent different chemical scaffolds than the …
Number of citations: 3 www.ncbi.nlm.nih.gov
MP Hedrick, P Gosalia, K Li, KJ Frankowski… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
In this probe report, we describe the discovery and optimization of a novel more potent antagonist (120 nM by DiscoveRx) for the kappa-(κ) opioid (KOP) receptor that is> 267-fold …
Number of citations: 3 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.